

## Tofogliflozin batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TOFOGLIFLOZIN

Cat. No.: B8069257 Get Quote

### **Tofogliflozin Technical Support Center**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **tofogliflozin**. The information is designed to address common issues encountered during experimental analysis, ensuring consistent and reliable results.

#### Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to consider for **tofogliflozin** batch-to-batch variability?

A1: While specific batch data is proprietary, the critical quality attributes for **tofogliflozin**, like other solid dosage forms, are guided by ICH Q8(R2).[1] Key CQAs to monitor for ensuring batch consistency include:

- Assay/Potency: The amount of the active pharmaceutical ingredient (API).
- Content Uniformity: Ensuring consistent dosage in each tablet.
- Dissolution: The rate at which the drug dissolves.
- Purity: The profile and limits of impurities.
- Hardness and Friability: Physical characteristics of the tablet.



Q2: What are the common impurities associated with tofogliflozin?

A2: Impurity profiles are specific to the manufacturing process. However, potential impurities can include starting materials, by-products, and degradation products.[2][3][4] Known potential impurities and related substances for **tofogliflozin** that may be monitored include:

- Tofogliflozin-d5
- (2-Bromo-4-(4-ethylbenzyl)phenyl)methanol

It is crucial to develop a comprehensive impurity profile for each specific manufacturing process.

Q3: What are the general ICH guidelines for impurity thresholds?

A3: The International Council for Harmonisation (ICH) provides guidelines for qualifying impurities in new drug substances (ICH Q3A(R2)) and drug products (ICH Q3B(R2)). These guidelines establish thresholds for reporting, identification, and qualification of impurities.

| Threshold                | New Drug Substance (ICH<br>Q3A(R2)) | New Drug Product (ICH<br>Q3B(R2)) |
|--------------------------|-------------------------------------|-----------------------------------|
| Reporting Threshold      | ≥ 0.05%                             | ≥ 0.1%                            |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day TDI           | ≥ 0.2% or 1.0 mg/day TDI          |
| Qualification Threshold  | ≥ 0.15% or 1.0 mg/day TDI*          | Consult specific guidance         |

\*TDI: Total Daily Intake. The lower threshold is generally applied.

Q4: Are there established dissolution methods for **tofogliflozin**?

A4: While a specific USP monograph for **tofogliflozin** is not available in the searched results, general guidance from the FDA for immediate-release solid oral dosage forms can be adapted. [5][6][7][8] For highly soluble drugs, a standard dissolution test with the following parameters is often acceptable:



| Parameter            | Recommended Condition    |
|----------------------|--------------------------|
| Apparatus            | USP Apparatus 2 (Paddle) |
| Medium               | 0.1 N HCI                |
| Volume               | 500 mL                   |
| Agitation            | 50 rpm                   |
| Temperature          | 37 ± 0.5 °C              |
| Acceptance Criterion | Q = 80% in 30 minutes[5] |

Method development and validation are crucial to establish a discriminating dissolution method for a specific **tofogliflozin** product.

# Troubleshooting Guides High-Performance Liquid Chromatography (HPLC) Analysis

Issues with HPLC analysis are common. This guide provides a systematic approach to troubleshooting.

Problem: Peak Tailing





Click to download full resolution via product page

Problem: Retention Time Drift



Click to download full resolution via product page

#### **Dissolution Testing**

Inconsistent dissolution results can significantly impact batch release.

Problem: Inconsistent or Failing Dissolution Results



Click to download full resolution via product page



# Experimental Protocols Protocol 1: HPLC-UV Method for Tofogliflozin Assay and Impurity Profiling

This protocol provides a general starting point for the analysis of **tofogliflozin**. Method validation is required for specific applications.

| Parameter          | Condition                                                                                                                                                   |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column             | C18, 4.6 x 150 mm, 5 μm (or equivalent)                                                                                                                     |
| Mobile Phase       | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution may be required for impurity profiling)                                    |
| Flow Rate          | 1.0 mL/min                                                                                                                                                  |
| Injection Volume   | 10 μL                                                                                                                                                       |
| Column Temperature | 30 °C                                                                                                                                                       |
| Detection          | UV at 225 nm                                                                                                                                                |
| Sample Preparation | Accurately weigh and dissolve tofogliflozin in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of approximately 0.1 mg/mL. |

### **Protocol 2: Dissolution Test for Tofogliflozin Tablets**

This protocol is based on general FDA guidance for immediate-release solid oral dosage forms.



| Parameter            | Condition                                                                                                                                                      |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Apparatus            | USP Apparatus 2 (Paddle)                                                                                                                                       |
| Dissolution Medium   | 0.1 N HCI                                                                                                                                                      |
| Medium Volume        | 500 mL                                                                                                                                                         |
| Temperature          | 37 ± 0.5 °C                                                                                                                                                    |
| Paddle Speed         | 50 rpm                                                                                                                                                         |
| Sampling Times       | 10, 15, 20, 30 minutes                                                                                                                                         |
| Sample Preparation   | Withdraw a sample at each time point and filter promptly through a suitable filter (e.g., 0.45 $\mu$ m PVDF). Dilute as necessary with the dissolution medium. |
| Quantification       | Analyze the samples by a validated HPLC-UV method.                                                                                                             |
| Acceptance Criterion | Q = 80% of the labeled amount of tofogliflozin is dissolved in 30 minutes.[5]                                                                                  |

Disclaimer: These protocols and troubleshooting guides are for informational purposes and should be adapted and validated for specific laboratory and product requirements. Always refer to relevant pharmacopeial and regulatory guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. database.ich.org [database.ich.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]



- 4. bocsci.com [bocsci.com]
- 5. fda.gov [fda.gov]
- 6. Dissolution Methods Database | FDA [fda.gov]
- 7. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 8. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance | RAPS [raps.org]
- To cite this document: BenchChem. [Tofogliflozin batch-to-batch variability and quality control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069257#tofogliflozin-batch-to-batch-variability-and-quality-control]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com